N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through a nucleophilic substitution reaction, typically using a suitable linker such as ethyl bromoacetate.
Introduction of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic ring and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide may serve as a probe to study enzyme functions or as a ligand in the development of new bioactive compounds.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Its structural features suggest it could interact with various biological targets.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and pyrazole rings may facilitate binding to these targets through hydrogen bonding, π-π interactions, or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2,4-dichlorobenzenesulfonamide:
N-(2-(2-thiazolyl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide: Lacks the pyrazole ring, which could affect its biological activity.
2,4-Dichloro-5-methylbenzenesulfonamide: A simpler structure that may not offer the same range of interactions as the more complex compound.
Uniqueness
The combination of the pyrazole, thiazole, and benzenesulfonamide moieties in N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,4-dichloro-5-methylbenzenesulfonamide makes it unique
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S2/c1-10-7-14(13(17)8-12(10)16)25(22,23)19-5-3-11-9-24-15(20-11)21-6-2-4-18-21/h2,4,6-9,19H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRHUMGIVJBWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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